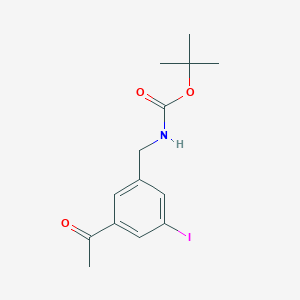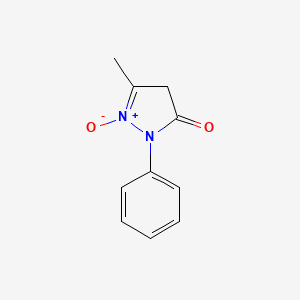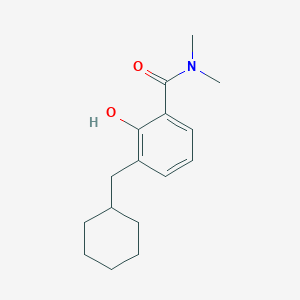
(R)-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid is a chiral amino acid derivative The compound’s structure includes a tetrahydronaphthalene ring, which is a bicyclic structure consisting of a benzene ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-component reaction involving an aldehyde, an amine, and a ketone. The reaction typically requires a catalyst, such as zinc, and is carried out under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reagents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include PCC for oxidation, NaBH4 for reduction, and acyl chlorides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the chiral centers.
Major Products
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid is used as a chiral building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids. It can serve as a model compound for understanding the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, ®-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid has potential applications as a pharmaceutical intermediate. Its chiral nature makes it a valuable component in the synthesis of drugs that require specific enantiomeric forms for efficacy and safety.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers allow it to fit into specific binding sites, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral amino acid derivatives, such as (S)-2-Amino-2-((1R,2S)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid and ®-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)propionic acid .
Uniqueness
What sets ®-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid apart is its specific stereochemistry, which imparts unique properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and chiral environments.
Conclusion
®-2-Amino-2-((1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(2R)-2-amino-2-[(1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C12H15NO3/c13-10(12(15)16)9-6-5-7-3-1-2-4-8(7)11(9)14/h1-4,9-11,14H,5-6,13H2,(H,15,16)/t9-,10-,11-/m1/s1 |
InChI Key |
FTNDQAPFRVRLGU-GMTAPVOTSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]([C@H]1[C@H](C(=O)O)N)O |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[3-Benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B14853679.png)







